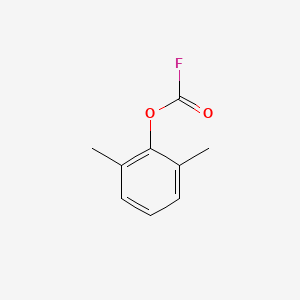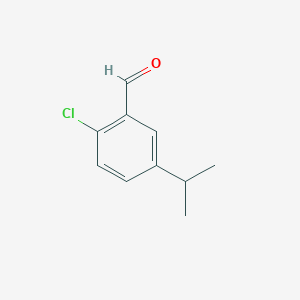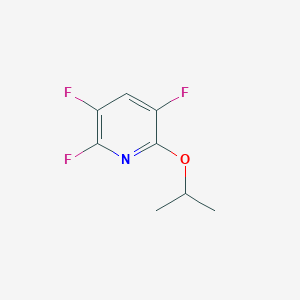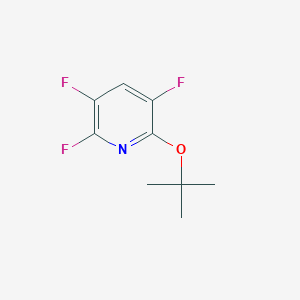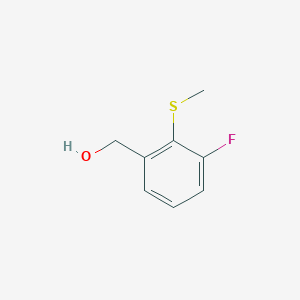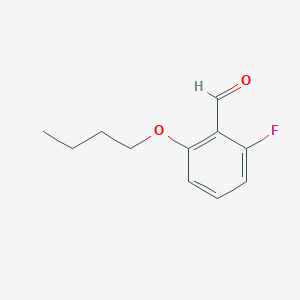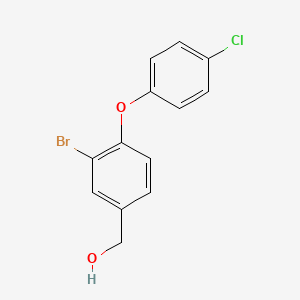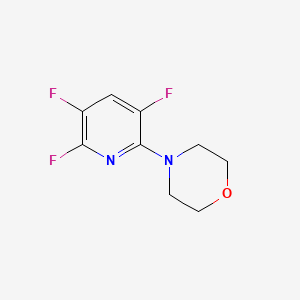
2-Morpholino-3,5,6-trifluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholino-3,5,6-trifluoropyridine (2M3F6P) is a synthetic compound that has found many applications in scientific research. It is a versatile chemical reagent that has been used in various chemical synthesis methods, and has been studied for its biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Morpholino-3,5,6-trifluoropyridine involves the reaction of 2-chloro-3,5,6-trifluoropyridine with morpholine in the presence of a base.
Starting Materials
2-chloro-3,5,6-trifluoropyridine, morpholine, base (such as potassium carbonate or sodium hydroxide)
Reaction
Add 2-chloro-3,5,6-trifluoropyridine to a reaction vessel, Add morpholine to the reaction vessel, Add a base to the reaction vessel, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract with a suitable solvent, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product
作用机制
The mechanism of action of 2-Morpholino-3,5,6-trifluoropyridine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This ability allows 2-Morpholino-3,5,6-trifluoropyridine to act as a catalyst in various chemical reactions. In addition, it is believed that the compound can act as an electron donor, which allows it to facilitate a variety of electron transfer reactions.
生化和生理效应
2-Morpholino-3,5,6-trifluoropyridine has been studied for its biochemical and physiological effects. It has been found to have antioxidant activity, which means that it can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory activity, which means that it can help reduce inflammation in the body. Furthermore, it has been found to have antifungal activity, which means that it can help inhibit the growth of fungi.
实验室实验的优点和局限性
2-Morpholino-3,5,6-trifluoropyridine has several advantages for use in laboratory experiments. It is a versatile chemical reagent that can be used in a variety of chemical reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to consider when using 2-Morpholino-3,5,6-trifluoropyridine in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it is a strong acid, which can cause skin and eye irritation if not handled properly.
未来方向
There are several potential future directions for 2-Morpholino-3,5,6-trifluoropyridine research. One potential direction is to study its effects on different types of cells and tissues, such as cancer cells and heart tissue. Another potential direction is to study its effects on different types of diseases, such as diabetes and Alzheimer’s disease. In addition, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in drug delivery systems, such as nanoparticles and liposomes. Finally, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in the synthesis of new drugs, such as antibiotics and antivirals.
科学研究应用
2-Morpholino-3,5,6-trifluoropyridine has found many applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as β-carbolines, pyrrolo[2,3-d]pyrimidines, and 1,2,3-triazoles. It has also been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles, pyridines, and pyridazines. In addition, 2-Morpholino-3,5,6-trifluoropyridine has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
属性
IUPAC Name |
4-(3,5,6-trifluoropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-6-5-7(11)9(13-8(6)12)14-1-3-15-4-2-14/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBWGCLWHDPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3,5,6-trifluoropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
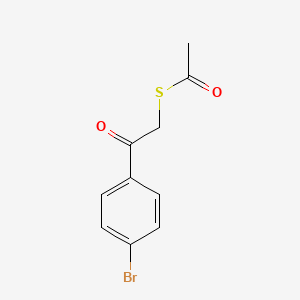
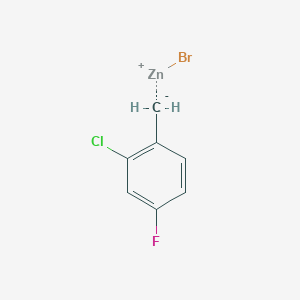
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
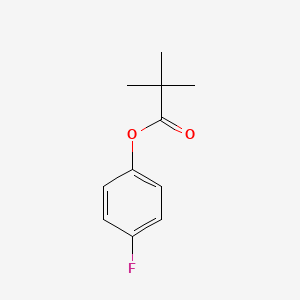
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
